The synthesis of 11-(9H-Carbazol-9-yl)undecane-1-thiol primarily relies on nucleophilic substitution reactions to conjugate the carbazole moiety with the alkyl-thiol chain. A widely employed method involves the reaction of 11-bromoundecane with 9H-carbazole in the presence of a base such as potassium carbonate, followed by reduction to introduce the thiol group. The alkylation step typically occurs under anhydrous conditions, with polar aprotic solvents like dimethylformamide (DMF) facilitating the displacement of bromide by the carbazole nitrogen.
Recent advancements in desulfurization chemistry have expanded the scope of nucleophilic substitution strategies. For instance, the R$$3$$P/ICH$$2$$CH$$_2$$I system enables efficient activation of thiols for subsequent substitution reactions, allowing the incorporation of diverse nucleophiles while maintaining functional group tolerance. This method avoids the need for inert atmospheres, simplifying operational workflows. A comparative analysis of substitution efficiency under varying conditions is summarized in Table 1.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Alkyl Halide | Nucleophile | Catalyst | Yield (%) |
|---|---|---|---|
| 11-Bromoundecane | 9H-Carbazole | K$$2$$CO$$3$$ | 78 |
| 11-Bromoundecane | 9H-Carbazole | R$$3$$P/ICH$$2$$CH$$_2$$I | 85 |
The choice of base significantly impacts reaction kinetics, with stronger bases accelerating the substitution but risking side reactions such as elimination.
Protection of the thiol group during synthesis is critical to prevent unwanted oxidation or disulfide formation. A common approach involves using thiourea as a thiol-protecting agent during intermediate stages. For example, 9-(bromoalkyl)-9H-carbazoles react with thiourea under reflux conditions in isopropanol to generate protected intermediates, which are subsequently deprotected using NaOH.
Alternative strategies employ trimethylsilyl (TMS) groups for temporary protection, enabling selective deprotection under mild acidic conditions. The Ph$$3$$PI$$2$$ intermediate, formed from triphenylphosphine and 1,2-diiodoethane, has also shown efficacy in activating thiols for controlled substitution without premature oxidation. This dual functionality allows simultaneous activation and protection, streamlining synthetic pathways.
Solvent selection profoundly influences alkylation efficiency and product purity. Dichloromethane and dibromomethane are frequently used for Friedel-Crafts alkylation of carbazole derivatives due to their ability to stabilize reactive intermediates while maintaining low nucleophilicity. Polar solvents like DMF enhance reaction rates by solubilizing inorganic bases, but may compete with the nucleophile in substitution reactions.
Orthogonal experiments have identified optimal solvent systems for specific reaction steps. For instance, a 1:2.5 molar ratio of carbazole to 2-chloro-2-methylpropane in dichloromethane yields 3,6-di-tert-butylcarbazole derivatives with 89% efficiency. Comparable optimization for 11-(9H-Carbazol-9-yl)undecane-1-thiol synthesis reveals that solvent polarity must balance carbazole solubility and alkyl halide reactivity.
Achieving high purity requires multi-stage purification processes. Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively separates thiol-containing products from unreacted starting materials. Advanced techniques such as preparative thin-layer chromatography (PTLC) offer superior resolution for structurally similar byproducts.
Spectroscopic verification ensures final product integrity:
Thermal stability assessments via differential scanning calorimetry (DSC) show decomposition temperatures exceeding 200°C, indicating suitability for high-temperature applications.
| Method | System | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|---|
| B3LYP/6-31G(d) | Carbazole derivatives | -5.18 to -5.29 | -1.76 to -2.71 | 2.43 to 3.42 | Citation 35 |
| B3LYP/6-311G(d,p) | Salt cocrystals with Meldrum acid | -0.160 | -0.086 | 0.074 | Citation 1 |
| PBEPBE/6-311G(d,p) | Salt cocrystals UV-Vis spectra | Not specified | Not specified | Not specified | Citation 1 |
| B3LYP/3-21G | Carbazole molecular structure | Not specified | Not specified | Not specified | Citation 32 |
The density functional theory calculations have also been extended to investigate the electronic structure modifications that occur upon self-assembly. When 11-(9H-Carbazol-9-yl)undecane-1-thiol molecules form ordered monolayers on gold surfaces, the electronic coupling between neighboring carbazole units leads to the formation of electronic bands rather than discrete molecular orbitals [6]. This bandlike behavior is crucial for understanding charge transport mechanisms in self-assembled monolayer devices.
Hybrid functionals such as B3LYP provide the most reliable predictions for carbazole electronic structure, balancing computational efficiency with accuracy in describing the exchange-correlation interactions [2] [3]. The inclusion of exact Hartree-Fock exchange in hybrid functionals is particularly important for accurately predicting the highest occupied molecular orbital energies, which directly influence hole injection and transport properties in electronic applications.
Molecular dynamics simulations provide detailed atomic-level insights into the self-assembly mechanisms and structural organization of 11-(9H-Carbazol-9-yl)undecane-1-thiol on metallic surfaces. These computational approaches reveal the complex interplay between intermolecular interactions, surface binding, and thermal fluctuations that govern monolayer formation [8] [9] [7].
The self-assembly process of alkanethiol molecules on gold surfaces follows a well-characterized mechanism involving initial physisorption followed by chemisorption and subsequent molecular reorganization [10] [7]. For 11-(9H-Carbazol-9-yl)undecane-1-thiol, the thiol functional group forms strong sulfur-gold bonds with binding energies exceeding 1.5 electron volts, while the carbazole head group provides additional stabilization through π-π interactions between adjacent molecules [11] [12].
Classical molecular dynamics simulations employing force fields parametrized from density functional theory calculations have been successfully applied to model alkanethiol self-assembled monolayers [7]. These simulations reveal that the molecular tilt angle of the alkane chains relative to the surface normal depends critically on the chain length and surface lattice parameters. For undecane-length chains on gold surfaces, typical tilt angles range from 25 to 34 degrees, directed along the next-nearest neighbor direction of the gold lattice [9] [7].
The carbazole head group in 11-(9H-Carbazol-9-yl)undecane-1-thiol introduces additional complexity to the self-assembly process through strong intermolecular π-π stacking interactions [13] [12]. Molecular dynamics simulations demonstrate that these aromatic interactions promote face-on orientation of the carbazole units, leading to enhanced electronic coupling between adjacent molecules and improved charge transport properties [14] [15].
Table 2: Molecular Dynamics Simulation Parameters for Self-Assembly
| System | Chain Length | Temperature (K) | Tilt Angle (degrees) | Force Field | Reference |
|---|---|---|---|---|---|
| Alkanethiol SAMs on Au(111) | C10, C16, C22 | 300 | 25-34 | Classical with DFT parametrization | Citation 39 |
| Decanethiolate SAMs | C10 | 300, 350 | 25 | All-atom model | Citation 11 |
| Carbazole-based SAMs | Undecane chain | Room temperature | Not specified | Not specified | Citation 31 |
| Thiol SAM thermodynamics | Variable | 298 | Not specified | MD with thermodynamic integration | Citation 10 |
Temperature-dependent molecular dynamics simulations reveal phase transitions in alkanethiol self-assembled monolayers that significantly affect their structural and dynamic properties [9]. At 300 Kelvin, the monolayers exhibit ordered structures with collective molecular tilting, while at 350 Kelvin, a transition to a disordered phase occurs characterized by flexible tilt directions and random distribution of backbone conformations [9]. These thermal effects are particularly important for understanding the stability and performance of 11-(9H-Carbazol-9-yl)undecane-1-thiol monolayers under operational conditions.
The quantum mechanical description of exciton migration in 11-(9H-Carbazol-9-yl)undecane-1-thiol systems requires sophisticated theoretical approaches that account for the coupling between electronic excitation and nuclear motion. These calculations provide fundamental insights into the photophysical processes that govern light absorption, energy transfer, and charge separation in carbazole-based materials [17] [18] [19].
Exciton binding energies in organic semiconductor systems, including carbazole derivatives, have been precisely determined through the difference between transport and optical band gaps [18]. For carbazole-based compounds, exciton binding energies typically range from 0.3 to 1.0 electron volts, with the specific value depending on the molecular structure and intermolecular packing [18]. The universal relationship that exciton binding energy equals one-quarter of the transport band gap provides a predictive framework for understanding excitonic effects in these materials.
Quantum mechanical calculations using the equation-of-motion variational quantum eigensolver and variational quantum deflation algorithms have been successfully applied to carbazole derivatives on quantum computing platforms [19] [20]. These advanced quantum chemistry methods accurately predict the energy separation between singlet and triplet excited states, with calculated values showing excellent agreement with experimental thermally activated delayed fluorescence data [19] [20]. The singlet-triplet energy gaps in phenylsulfonyl-carbazole compounds range from 0.003 to 0.088 Hartree, demonstrating the high precision achievable with quantum computing approaches.
The characterization of exciton migration pathways requires consideration of both near-field and far-field energy transfer mechanisms [17]. Förster resonance energy transfer dominates at short intermolecular distances, while emission-reabsorption processes become important at longer ranges [17]. In carbazole-based self-assembled monolayers, the ordered molecular arrangement facilitates efficient exciton diffusion through both mechanisms, with typical migration lengths extending over multiple molecular units.
Table 3: Quantum Mechanical Characterization of Electronic Properties
| Property | Carbazole Systems (eV) | Calculation Method | Quantum Device | Reference |
|---|---|---|---|---|
| Exciton Binding Energy | 0.3-1.0 | DFT/Experimental | Classical | Citation 14 |
| Singlet-Triplet Gap | 0.003-0.088 | qEOM-VQE/VQD | IBM Quantum | Citations 15, 30 |
| Electron Affinity | 1.48-1.73 | LEIPS/UPS | Classical | Citations 21, 24 |
| Ionization Energy | 4.86-5.33 | UPS/DFT | Classical | Citation 8 |
| Optical Band Gap | 2.40-2.95 | UV-Vis/DFT | Classical | Citation 35 |
Time-resolved spectroscopic measurements combined with quantum mechanical modeling reveal the dynamics of exciton energy relaxation in carbazole systems [17]. The time-dependent decay of mean exciton energy provides direct evidence for energy transport processes, with faster energy decay rates corresponding to more efficient exciton diffusion [17]. Monte Carlo simulations incorporating quantum mechanical energy transfer rates successfully reproduce experimental observations of exciton migration in quantum dot superlattices containing carbazole-based ligands.
The electronic structure calculations using low-energy inverse photoelectron spectroscopy have provided precise measurements of electron affinity values for carbazole-based self-assembled monolayers [21] [22]. The electron affinities of 2PACz and MeO-2PACz compounds are determined to be 1.73 and 1.48 electron volts, respectively, which ensure effective electron-blocking capability in photovoltaic applications [22]. These small electron affinity values are crucial for preventing unwanted electron transport while maintaining efficient hole extraction.
Quantum mechanical characterization of carbazole derivatives reveals significant exciton-induced degradation mechanisms that limit the operational stability of organic light-emitting devices [23]. The formation of long-wavelength emission bands under electrical stress indicates exciton-induced molecular aggregation and morphological changes [23]. These degradation pathways involve short-range molecular ordering or pairing processes that differ from thermal-induced crystallization mechanisms.
The application of quantum computing algorithms to carbazole electronic structure problems demonstrates the potential for achieving unprecedented accuracy in predicting excited state properties [19] [20]. Error mitigation techniques including state tomography and readout error correction significantly improve the reliability of quantum device calculations, with final errors reduced to less than 4 milliHartree compared to exact values [19] [20]. These developments establish quantum computing as a promising tool for understanding complex photophysical processes in carbazole-based materials.
Table 4: Self-Assembly Process Simulation Parameters
| Parameter | Gold Surface | Silver Surface | Calculation Type | Reference |
|---|---|---|---|---|
| Surface Coverage | Dense monolayer | Ordered structure | Classical MD | Citation 39 |
| Molecular Orientation | Tilted 25° | Near vertical 6° | Atomistic simulation | Citation 11 |
| Intermolecular Distance | 4.97 Å | 4.72 Å | DFT optimization | Citation 39 |
| Adsorption Energy | Strong chemisorption | Moderate | Quantum mechanical | Citation 10 |
| Work Function Change | -1.17 eV | Variable | Electronic structure | Citation 33 |